

Midobrutinib: A Technical Guide for Autoimmune Disease Research

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Compound of Interest		
Compound Name:	Midobrutinib	
Cat. No.:	B15577780	Get Quote

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Introduction

Midobrutinib (formerly AC0058) is a potent, selective, and irreversible small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of B-cell-driven autoimmune diseases.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival. Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of **midobrutinib**, including its mechanism of action, preclinical data, and available clinical trial information, to support further research and development in the field of autoimmune disease.

Mechanism of Action

Midobrutinib is a covalent, irreversible BTK inhibitor. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the BTK enzyme. This irreversible binding permanently disables the kinase activity of BTK, leading to the inhibition of downstream signaling pathways. By blocking BTK-mediated signaling, **midobrutinib** is designed to suppress the aberrant activation of B-cells and other immune cells that contribute to the pathology of autoimmune diseases.[1]

B-Cell Receptor (BCR) Signaling Pathway

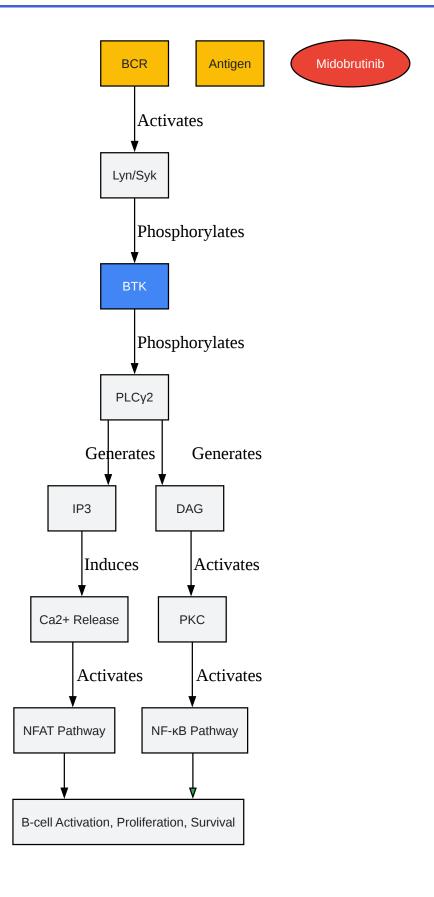




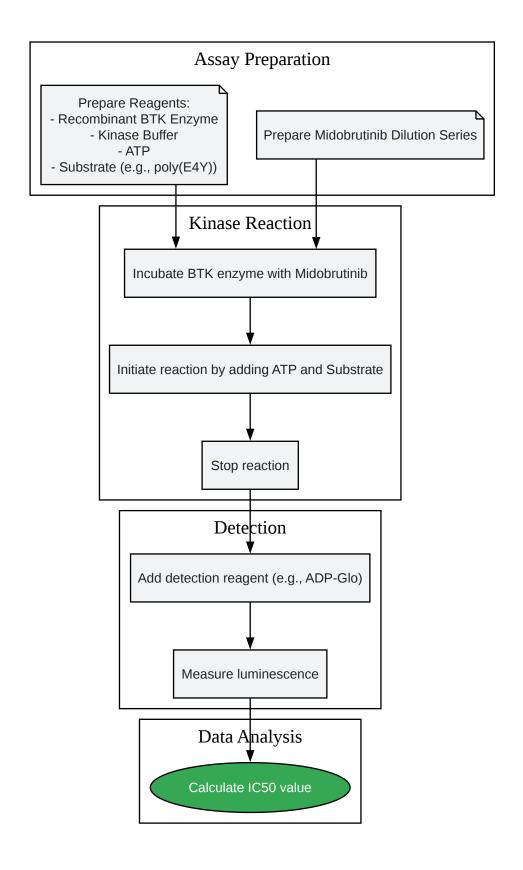


The binding of an antigen to the B-cell receptor initiates a signaling cascade that is crucial for B-cell activation. This pathway involves the sequential activation of several kinases, with BTK playing a central role. The inhibition of BTK by **midobrutinib** disrupts this cascade, preventing the activation of downstream effectors and ultimately suppressing B-cell proliferation and autoantibody production.

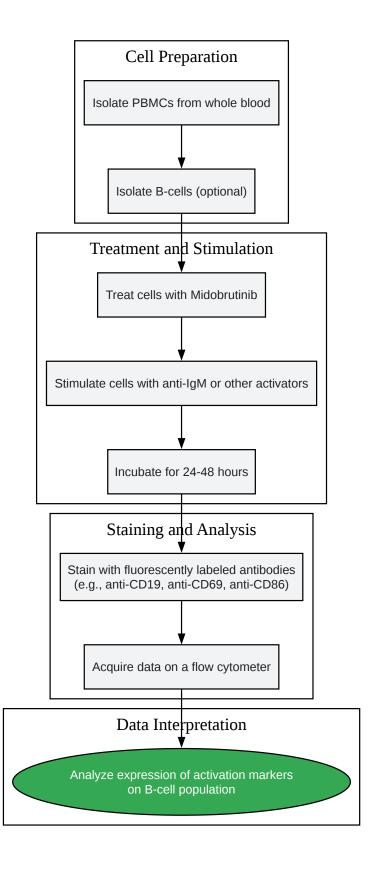












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References

- 1. aceatherapeutics.com [aceatherapeutics.com]
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